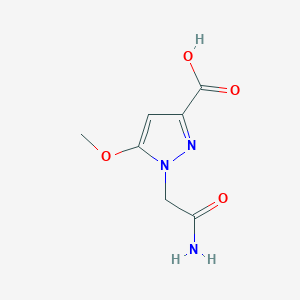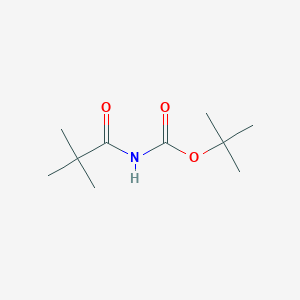
tert-Butyl pivaloylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl pivaloylcarbamate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . . This compound is commonly used in organic synthesis, particularly as a protecting group for amines.
Métodos De Preparación
The synthesis of tert-Butyl pivaloylcarbamate typically involves the reaction of tert-butylamine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.
Análisis De Reacciones Químicas
tert-Butyl pivaloylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form pivalic acid and tert-butylamine.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include trifluoroacetic acid for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl pivaloylcarbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Protecting Group: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Synthesis of Complex Molecules: It is involved in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biocatalysis: Its unique reactivity pattern makes it useful in biocatalytic processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl pivaloylcarbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, protecting them from unwanted reactions during synthesis. The protecting group can be removed under specific conditions, such as treatment with strong acids or heat, to regenerate the free amine .
Comparación Con Compuestos Similares
tert-Butyl pivaloylcarbamate can be compared with other carbamate protecting groups such as:
tert-Butyloxycarbonyl (Boc): Similar to this compound, Boc is used as a protecting group for amines and can be removed with strong acids.
Carboxybenzyl (CBz): Another protecting group for amines, which can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc): This protecting group can be removed with an amine base.
The uniqueness of this compound lies in its specific reactivity and stability under various conditions, making it a valuable tool in organic synthesis.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl N-(2,2-dimethylpropanoyl)carbamate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)7(12)11-8(13)14-10(4,5)6/h1-6H3,(H,11,12,13) |
Clave InChI |
VEWNILIDKYHQLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


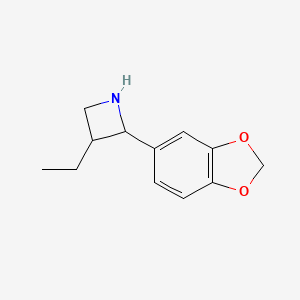
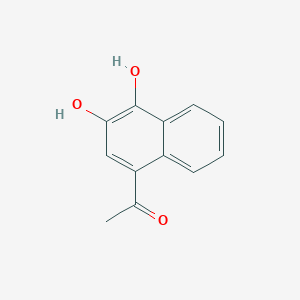
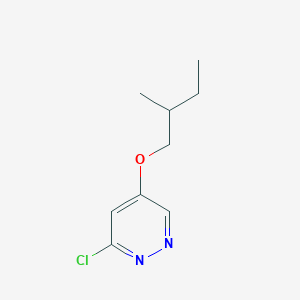
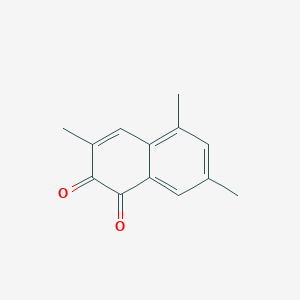

![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)
![(Heptan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B15069463.png)
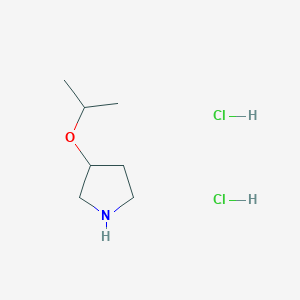
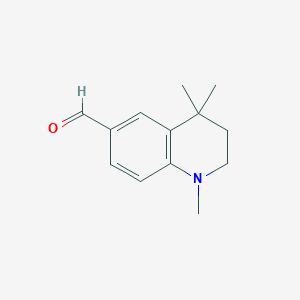

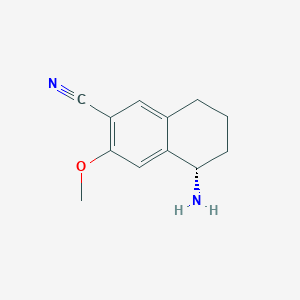
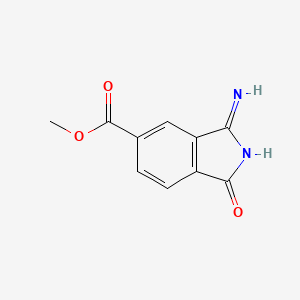
![[6-(Methylamino)-9H-purin-9-yl]acetic acid](/img/structure/B15069500.png)
